D5D-IN-326 is classified as a small-molecule compound designed for oral bioavailability. Its discovery was part of research efforts to find effective D5D inhibitors that could selectively target this enzyme without affecting related desaturases, such as Delta-6 desaturase (D6D) and Delta-9 desaturase (D9D) . The compound has shown promise in preclinical studies, particularly in models of metabolic syndrome and cardiovascular diseases .
The synthesis of D5D-IN-326 involves several chemical reactions aimed at constructing a molecule that can specifically inhibit the D5D enzyme. The process typically includes:
The specific synthetic route for D5D-IN-326 has not been extensively detailed in publicly available literature, but it likely involves standard organic synthesis techniques such as:
The molecular structure of D5D-IN-326 is designed to fit into the active site of the D5D enzyme, inhibiting its function. While the exact structural formula is not provided in the search results, compounds of this nature typically feature a complex arrangement that allows for specific interactions with enzyme residues.
The compound's structural characteristics include:
In vitro studies have demonstrated that D5D-IN-326 effectively inhibits the activity of D5D without significantly affecting other fatty acid desaturases. The primary reaction observed involves:
With D5D-IN-326 present, this conversion is significantly reduced, leading to altered PUFA profiles in treated cells .
The inhibition mechanism involves competitive binding at the active site of D5D, which prevents substrate access. The compound has shown IC50 values of 72 nM for rat D5D and 22 nM for human D5D, indicating strong inhibitory effects .
The mechanism by which D5D-IN-326 exerts its effects involves:
While specific physical properties such as melting point or solubility were not detailed in the search results, compounds like D5D-IN-326 are typically characterized by:
Chemical properties include:
The primary applications of D5D-IN-326 are in biomedical research and potential therapeutic uses:
Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs). It occupies a pivotal position in the metabolic cascade that converts dietary fatty acids into biologically active lipid mediators, positioning it as a strategic target for pharmacological intervention in inflammation and metabolic dysregulation [8].
D5D catalyzes the introduction of a double bond between carbons 5 and 6 of dihomo-γ-linolenic acid (DGLA; 20:3n-6), converting it to arachidonic acid (AA; 20:4n-6). This reaction is a critical control point in the n-6 PUFA pathway:
Enzyme | Gene | Reaction | Primary Product |
---|---|---|---|
Delta-5 Desaturase (D5D) | FADS1 | DGLA → AA | Arachidonic Acid (AA) |
Delta-6 Desaturase (D6D) | FADS2 | LA → GLA | γ-Linolenic Acid (GLA) |
Delta-9 Desaturase (D9D) | SCD | Stearoyl-CoA → Oleoyl-CoA | Oleic Acid |
D5D-IN-326 (chemical name: 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione) is a synthetic small molecule designed to selectively inhibit D5D. Its biochemical profile includes:
The therapeutic rationale for D5D inhibition stems from its role in regulating lipid mediators that drive chronic inflammation and metabolic dysfunction. D5D-IN-326’s efficacy has been validated in multiple preclinical models:
Metabolic Diseases
Inflammatory Pathways
D5D inhibition shifts the lipid mediator balance systemically:
Disease Model | Dosage Regimen | Key Outcomes | Mechanistic Biomarkers |
---|---|---|---|
Diet-Induced Obesity (C57BL/6J mice) | 10 mg/kg/day, oral, 6 weeks | ↓ Body weight (12%); ↑ insulin sensitivity (37%); ↑ energy expenditure | ↓ Ccl2, Il6 in adipose tissue; ↓ epididymal fat mass |
Atherosclerosis (ApoE KO mice) | 3 mg/kg/day, oral, 12 weeks | ↓ Aortic lesions (24%); ↓ inflammation | ↓ AA/DGLA ratio; ↓ sICAM-1; ↓ LTB4 |
Paigen Diet-Induced Hyperlipidemia | 3 mg/kg/day, oral, 7 weeks | ↓ Atherosclerotic lesions (36%) | ↓ Hepatic AA; ↓ plasma CRP |
Structural and Pharmacological Properties
D5D-IN-326’s drug-like properties support its therapeutic potential:
Property | Value/Description |
---|---|
CAS Number | 1236767-85-3 |
Molecular Formula | C₁₇H₁₁F₈N₃O₄ |
Molecular Weight | 473.27 g/mol |
Selectivity | >1,000-fold vs. D6D/D9D |
Primary Biomarker | ↓ AA/DGLA ratio in blood/liver |
Therapeutic Applications | Atherosclerosis, obesity, insulin resistance |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9